molecular formula C18H16Cl2N2O2 B12770384 alpha-Aziridinyl-beta-(p-chlorobenzoyl)propionic acid p-chloroanilide CAS No. 116356-06-0

alpha-Aziridinyl-beta-(p-chlorobenzoyl)propionic acid p-chloroanilide

Cat. No.: B12770384
CAS No.: 116356-06-0
M. Wt: 363.2 g/mol
InChI Key: JNRAPYYEFYIKRM-UHFFFAOYSA-N
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Description

Alpha-Aziridinyl-beta-(p-chlorobenzoyl)propionic acid p-chloroanilide is a synthetic compound known for its unique chemical structure and potential applications in various fields, including chemistry, biology, and medicine. This compound features an aziridine ring, a p-chlorobenzoyl group, and a propionic acid moiety, making it a subject of interest for researchers studying its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha-Aziridinyl-beta-(p-chlorobenzoyl)propionic acid p-chloroanilide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Alpha-Aziridinyl-beta-(p-chlorobenzoyl)propionic acid p-chloroanilide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Bases: Pyridine, triethylamine.

    Acids: Hydrochloric acid, sulfuric acid.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with distinct chemical and biological properties.

Mechanism of Action

The mechanism of action of alpha-Aziridinyl-beta-(p-chlorobenzoyl)propionic acid p-chloroanilide involves its interaction with molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    Alpha-Aziridinyl-beta-(p-chlorobenzoyl)propionic acid: Lacks the p-chloroanilide group but shares similar core structure and properties.

    Beta-(p-chlorobenzoyl)propionic acid p-chloroanilide: Lacks the aziridine ring but has comparable chemical reactivity.

    Alpha-Aziridinyl-beta-(p-chlorobenzoyl)propionic acid methyl ester: Contains a methyl ester group instead of the p-chloroanilide, offering different reactivity and applications.

Uniqueness

Alpha-Aziridinyl-beta-(p-chlorobenzoyl)propionic acid p-chloroanilide is unique due to its combination of an aziridine ring, p-chlorobenzoyl group, and p-chloroanilide moiety, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

116356-06-0

Molecular Formula

C18H16Cl2N2O2

Molecular Weight

363.2 g/mol

IUPAC Name

2-(aziridin-1-yl)-N,4-bis(4-chlorophenyl)-4-oxobutanamide

InChI

InChI=1S/C18H16Cl2N2O2/c19-13-3-1-12(2-4-13)17(23)11-16(22-9-10-22)18(24)21-15-7-5-14(20)6-8-15/h1-8,16H,9-11H2,(H,21,24)

InChI Key

JNRAPYYEFYIKRM-UHFFFAOYSA-N

Canonical SMILES

C1CN1C(CC(=O)C2=CC=C(C=C2)Cl)C(=O)NC3=CC=C(C=C3)Cl

Origin of Product

United States

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